

# A Comprehensive Review of Oudemansins and Strobilurins: From Natural Discovery to Synthetic Fungicides

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Oudemansin**s and strobilurins represent a significant class of natural products and their synthetic analogues that have revolutionized agricultural fungal disease management. Their discovery, stemming from basidiomycete fungi, unveiled a novel mode of action: the inhibition of mitochondrial respiration at the cytochrome bc1 complex. This technical guide provides a comprehensive literature review of **Oudemansin**s and strobilurins, detailing their discovery, biosynthesis, and chemical structures. A core focus is placed on their mechanism of action as potent inhibitors of the electron transport chain. This document summarizes quantitative antifungal activity data, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways affected by these compounds.

# Discovery and Biosynthesis Natural Origins

**Oudemansin** A was first isolated from the basidiomycete fungus Oudemansiella mucida[1][2] [3]. Subsequently, related compounds such as **Oudemansin** B and X were discovered in other fungi like Xerula melanotricha and Oudemansiella radicata[4][5]. Strobilurin A, the first of its class, was isolated from the fungus Strobilurus tenacellus. These natural products exhibited



potent and broad-spectrum antifungal activity, which spurred further investigation into their mechanism of action and potential applications.

# **Biosynthetic Pathway**

The biosynthesis of strobilurins and **Oudemansin**s proceeds through a polyketide synthase (PKS) pathway. The process is initiated with a benzoyl-CoA starter unit, which is derived from phenylalanine via cinnamic acid. The polyketide chain is then elongated and subsequently undergoes a crucial rearrangement to form the β-methoxyacrylate toxophore, a key structural feature essential for their biological activity. This rearrangement involves an epoxide intermediate and is catalyzed by an FAD-dependent oxygenase. The discovery of these natural products and the elucidation of their biosynthetic pathway paved the way for the development of a new class of synthetic fungicides.

## **Chemical Structures**

The fundamental chemical scaffold of both **Oudemansin**s and strobilurins is the  $\beta$ -methoxyacrylate group. Variations in the side chains attached to this core structure give rise to the diversity of compounds within these families.

Table 1: Chemical Structures of Selected **Oudemansins** and Strobilurins



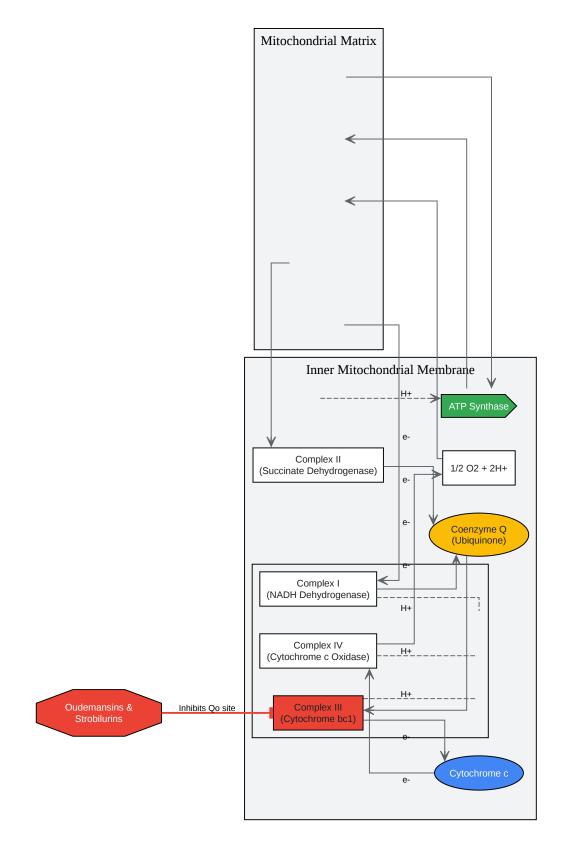
Compound	R1	R2	Chemical Formula	Molar Mass ( g/mol )
Oudemansin A	Н	Н	C17H22O4	290.35
Oudemansin B	OCH₃	Cl	C18H21ClO5	352.81
Oudemansin X	Н	OCH₃	C18H24O5	320.38
Strobilurin A	Н	Н	С16Н18О3	258.31
Strobilurin B	OCH₃	Cl	C17H19ClO4	322.78
Strobilurin C	OCH₃	OCH₃	C18H22O5	318.36
Strobilurin G	Complex dioxepin terpenoid- derived substituent	н	C26H34O6	442.54

# Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action for both **Oudemansin**s and strobilurins is the inhibition of mitochondrial respiration by targeting the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.

These compounds are classified as Quinone outside inhibitors (QoIs) because they bind to the Qo site on cytochrome b, a key subunit of the cytochrome bc1 complex. This binding event physically obstructs the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c1. The disruption of the Q-cycle effectively halts the proton pumping across the inner mitochondrial membrane, which is essential for generating the proton motive force required for ATP synthesis. The ultimate consequence of this inhibition is a depletion of cellular ATP, leading to the cessation of vital cellular processes and ultimately, fungal cell death.





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Caption: Mitochondrial electron transport chain and the inhibitory action of **Oudemansin**s and strobilurins.

# **Quantitative Antifungal Activity**

The antifungal efficacy of **Oudemansin**s and strobilurins can be quantified by determining their Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values against various fungal pathogens. While extensive quantitative data is available for synthetic strobilurins, specific comparative data for **Oudemansin**s is less prevalent in the literature, though their high potency is well-documented.

Table 2: Antifungal Activity of Selected Strobilurins

Fungicide	Fungal Species	Parameter	Value (µg/mL)
Azoxystrobin	Fibroporia radiculosa	MIC	>20
Azoxystrobin	Fibroporia radiculosa	IC50	12.2
Pyraclostrobin	Fibroporia radiculosa	MIC	26.3
Pyraclostrobin	Fibroporia radiculosa	IC50	4.6
Pyraclostrobin	Pyrenophora teres f. teres	EC50	0.015
Pyraclostrobin	Pyrenophora teres f. maculata	EC50	0.024
Kresoxim-methyl	Alternaria alternata	-	>80% biological efficacy
Trifloxystrobin	Alternaria solani	EC50	0.02-1.17

Table 3: Antifungal Activity of **Oudemansins** 



Compound	Fungal Species	Parameter	Value (µg/mL)
Oudemansin A	Wide variety of filamentous fungi and yeasts	-	Potent activity reported, specific MIC/IC50 values are not widely available in comparative tables.
Oudemansin B	Wide variety of saprophytic and phytopathogenic fungi	-	Potent activity at very low concentrations reported.
Oudemansin X	Wide variety of filamentous fungi and yeasts	-	Potent activity reported.
Oudemansiella sp.	Cladosporium herbarum	Relative MIC	10 (μg/μL)

# Experimental Protocols Assay for Mitochondrial Complex III (Cytochrome bc1) Activity

This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

#### Materials:

- Isolated mitochondria or purified cytochrome bc1 complex
- · Decylubiquinol (DBH2) as a substrate
- Cytochrome c (from bovine heart)
- Potassium phosphate buffer (pH 7.4)
- Antimycin A (as a specific inhibitor control)



Spectrophotometer capable of measuring absorbance at 550 nm

#### Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer and cytochrome c.
- Add the mitochondrial preparation or purified enzyme to the reaction mixture.
- Initiate the reaction by adding DBH2.
- Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
- To determine the specific activity of Complex III, perform a parallel assay in the presence of Antimycin A, a known inhibitor of the Qi site of the cytochrome bc1 complex. The Antimycin A-sensitive rate represents the true Complex III activity.
- To test the inhibitory effect of Oudemansins or strobilurins, pre-incubate the enzyme with the
  test compound before adding the substrate.

# **Fungal Growth Inhibition Assay (MIC Determination)**

This assay determines the minimum concentration of a compound that inhibits the visible growth of a fungus.

#### Materials:

- Fungal isolate of interest
- Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar)
- Test compound (**Oudemansin** or strobilurin)
- Solvent for the test compound (e.g., DMSO)
- Sterile microplates or petri dishes

#### Procedure:

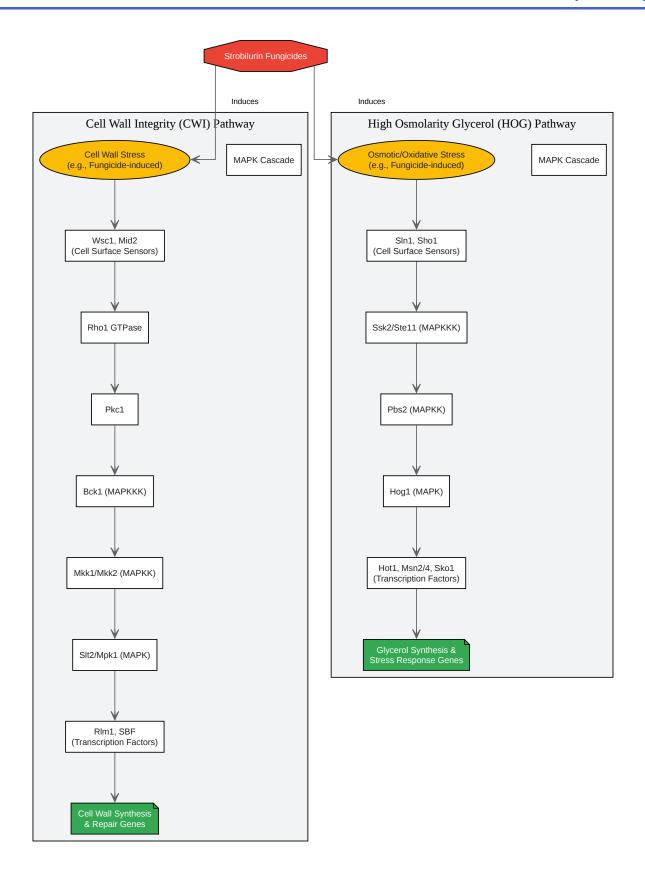


- Prepare a serial dilution of the test compound in the growth medium.
- Inoculate each well or plate with a standardized suspension of fungal spores or mycelial fragments.
- Include positive (no compound) and negative (no fungus) controls.
- Incubate the plates at an appropriate temperature for the specific fungus until growth is clearly visible in the positive control.
- The MIC is the lowest concentration of the compound at which no visible growth is observed.

# **Fungal Signaling Pathways Affected by Strobilurins**

Strobilurin fungicides can trigger cellular stress responses in fungi, leading to the activation of specific signaling pathways, primarily the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways.





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Caption: Fungal CWI and HOG signaling pathways activated in response to strobilurin-induced stress.

The activation of these pathways is a defense mechanism by the fungus to cope with cellular damage. However, in some cases, the hyper-activation of these pathways by certain fungicides can contribute to the fungicidal effect.

### **Resistance Mechanisms**

The widespread use of strobilurin fungicides has led to the emergence of resistance in various fungal populations. The primary mechanism of resistance is a single point mutation in the cytochrome b gene, most commonly a glycine to alanine substitution at position 143 (G143A). This mutation reduces the binding affinity of strobilurins to the Qo site, thereby rendering the fungicide ineffective. Another resistance mechanism involves the increased expression of efflux pumps, which actively transport the fungicide out of the fungal cell.

# Conclusion

**Oudemansin**s and strobilurins are a fascinating and commercially important class of antifungal compounds. Their journey from discovery in woodland fungi to becoming mainstays in modern agriculture highlights the power of natural product research. A thorough understanding of their mechanism of action, the signaling pathways they influence, and the mechanisms of resistance is crucial for the development of new, more effective antifungal agents and for the implementation of sustainable disease management strategies. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working in this vital field.

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